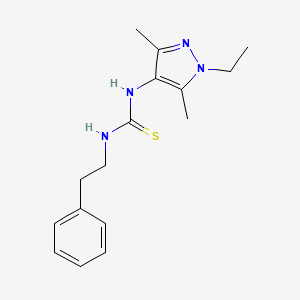
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea, also known as EPTU, is a synthetic compound that has been extensively studied for its various biological activities. EPTU is a thiourea derivative that has been synthesized and used in scientific research for its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, as it has been found to reduce inflammation. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been found to have antimicrobial activity against various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea is not fully understood. However, it has been suggested that N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea may inhibit the activity of various enzymes, such as proteases and kinases, which are involved in cell growth and proliferation. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been found to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and potential applications have been well-established. However, there are also some limitations to using N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea. One direction is to further elucidate its mechanism of action, which can provide insights into its potential applications in the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea, which can provide information on its efficacy and safety in vivo. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea can be modified to improve its potency and selectivity, which can enhance its potential as a therapeutic agent.
Métodos De Síntesis
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea is synthesized by reacting 1-ethyl-3,5-dimethylpyrazole-4-carbonyl chloride with 2-phenylethylamine and thiourea in the presence of a base. The resulting N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea is then purified by recrystallization. The synthesis method of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been well-established and has been used by many researchers to obtain pure N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea for their experiments.
Propiedades
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-4-20-13(3)15(12(2)19-20)18-16(21)17-11-10-14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKOXWMYJZBQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=S)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-phenylethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)
![3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)

![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)
![2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)

![5-(4-chlorophenyl)-2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5754082.png)
![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)
![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)